PMSF

Description

What exactly is PMSF?

PMSF is a key serine protease inhibitor widely used by biochemists and researchers. Phenylmethylsulfonyl Fluoride (PMSF) is commonly employed to prepare cell lysates that help keep vital samples. As an unspecific inhibitor, PMSF is often used to safeguard pieces against the digestive function of proteases like trypsin, chymotrypsin, and the thrombin enzyme, along with other enzymes. Additionally, it is used in making protein extracts from tissues and cells. Deactivating the serine hydroxyl section of any enzyme with the amino acid PMSF helps to prevent the degradation of the proteins that are of significance. Due to its limited half-life, this inhibitor has to be added to each purification stage. PMSF is not able to inhibit any serine proteases. The effectiveness of PMSF can range from 0.1 to 1 million. The half-life is brief in water solutions (110 minutes at pH 7 and 55 minutes at pH 7.5, and 35 minutes at pH eight and all with a temperature of 25 degC). Stock solutions are composed of anhydrous ethanol, isopropanol, or corn oil. They are then immediately diluted before use.

The biological effects of PMSF

PMSF is a specific binder to the serine residue of the active site within serine hydrolases. It doesn't bind with any other serine residues in the protein. This is due to the high activity of this serine residue triggered by particular environmental conditions at an enzyme's activation site (catalytic triad). Since PMSF is a covalent binder with the enzyme, the compound can be observed using X-ray crystallography; it could thus be employed as a chemical indicator to identify the essential active site of serine within an enzyme.

In Vitro

PMSF (2 mm) reduces the carbachol-stimulated phosphate accumulation in the presence of Li+, but only by 15%-9 percent. PMSF inhibits phosphoinositide turnover caused by one or more steps after the breakdown of phosphoinositide[11. PMSF blocks the acylation process of the inositol phosphate residue of GPI intermediates present in the bloodstream from T. brucei. PMSF inhibits the formation of glycolipid C, but it does not block the fatty acid remodeling in the laboratory. PMSF inhibits GPI acylation and the addition of ethanolamine phosphate to procyclic trypanosomes; however, not in Hela cells.

In Vivo

PMSF (0.1 milliliters/10 grams b.wt, i.p.) induces antinociception, as evidenced by the dose-responsive increment in MPE % in the study of the tail-flick's latency; however, it fails to provide an evident dose-responsive inhibition of locomotion. Mice that receive i.p. injections of PMSF have cannabinoid effects which include hypothermia, antinociception, and immobility. ED50 values of 86, 224, and 206 mg/kg according to. PMSF (30 mg/kg) treatment enhances its effects on the tail-flick response (antinociception) as well as the activity of the body and mobility by 5 eight-, 10- and 5-fold, and 8-fold, respectively.

Applications of PMSF

PMSF (C7H7O2SF) hinders serine proteases like the chymotrypsin enzyme, trypsin enzyme, and the cysteine papain protease (reversible via DTT therapy). PMSF does not block metalloproteases, the majority of cysteine proteases or aspartic proteases.

PMSF (phenylmethylsulfonyl fluoride) has been used to prepare protein extracts from tissues and cells before Western blotting.

PMSF (phenylmethylsulfonyl fluoride) functions as a non-specific inhibitor of multiple proteases and other enzymes, such as palmityl coenzyme A deacetylase, arylsulfatase A, acetylcholinesterase, trypsin, and chymotrypsin. PMSF is an inert inhibitor and sulfonylates hydroxyl group of serine residues in the active sites of enzymes.

The effect of temperatures on PMSF

Aqueous solutions activate PMSF. The activation rate increases with increasing pH and is higher when temperatures exceed 4degC. The half-life of a 20mM solution of aqueous PMSF is approximately 35 minutes when pH is 8.0. This is a short half-life, meaning the aqueous solution of PMSF can be safely disposed of after it has been made alkaline (pH > 8.6) and kept for a few hours at room temperature.

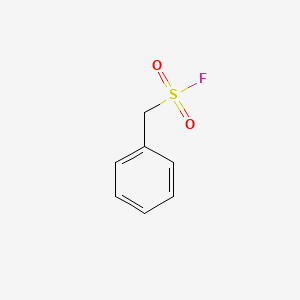

Structure

3D Structure

Properties

IUPAC Name |

phenylmethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYRMVIVWMBXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059819 | |

| Record name | Phenylmethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

329-98-6 | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethylsulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PMSF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylmethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-toluenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMETHANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57KD15003I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylmethylsulfonyl Fluoride (PMSF): A Technical Guide to its Mechanism and Application in Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

Phenylmethylsulfonyl fluoride, commonly abbreviated as PMSF, is a cornerstone reagent in molecular biology and biochemistry, widely employed as a protease inhibitor to safeguard protein integrity during experimental procedures.[1][2] This guide provides an in-depth exploration of PMSF, its mechanism of action, and practical considerations for its use in the laboratory.

Core Concepts: What is PMSF?

PMSF is a chemical compound that acts as an irreversible inhibitor of serine proteases, a large family of enzymes that cleave peptide bonds in proteins.[3][4] It is also known to inhibit certain cysteine proteases and acetylcholinesterase.[5] Its primary application is in the preparation of cell and tissue lysates, where it prevents the degradation of proteins of interest by endogenous proteases released upon cell disruption.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of PMSF is presented in Table 1.

| Property | Value | References |

| Preferred IUPAC Name | Phenylmethanesulfonyl fluoride | [1] |

| Synonyms | Phenylmethylsulfonyl fluoride, Benzylsulfonyl fluoride, α-Toluenesulfonyl fluoride | [3][7] |

| Chemical Formula | C7H7FO2S | [1] |

| Molar Mass | 174.19 g·mol−1 | [1] |

| Appearance | White to slightly off-white crystalline powder/fine needles | [1][8] |

| Melting Point | 92-95 °C | [9] |

| Solubility | Soluble in anhydrous ethanol, isopropanol, methanol, DMSO, ether, benzene | [1][8][10] |

| CAS Number | 329-98-6 | [1] |

Mechanism of Action: Irreversible Inhibition of Serine Proteases

PMSF's inhibitory activity stems from its ability to covalently modify the active site of serine proteases. These enzymes possess a catalytic triad in their active site, which includes a highly reactive serine residue.[1] PMSF specifically and irreversibly sulfonylates the hydroxyl group of this active site serine.[3][5][11] This modification blocks the enzyme's catalytic activity, as the active site is no longer able to bind and cleave its substrate. It is important to note that PMSF does not react with other serine residues within the protein that are not part of the catalytic triad.[1]

The reaction between PMSF and the active site serine is depicted in the following signaling pathway diagram.

Caption: Mechanism of irreversible inhibition of serine proteases by PMSF.

Quantitative Data for Practical Application

The effective use of PMSF requires an understanding of its concentration-dependent activity and its stability in aqueous solutions.

Effective Concentration and IC50 Values

The generally recommended effective concentration of PMSF for protease inhibition is between 0.1 and 1 mM.[1][2] However, the half-maximal inhibitory concentration (IC50) can vary significantly depending on the specific protease and the experimental conditions. Standardized IC50 values are not always readily available in the literature, underscoring the need for empirical determination in specific applications.[12]

| Parameter | Value | References |

| Effective Concentration | 0.1 - 1 mM | [1][2][5] |

| IC50 for Neutrophil Elastase | ~110 - 131 µM | [12] |

| IC50 for Neutrophils | 109.5 µM (109518.5 nM) | [13] |

Stability and Half-Life in Aqueous Solutions

A critical factor to consider when using PMSF is its limited stability in aqueous solutions, where it undergoes hydrolysis.[3][8] The rate of degradation is pH-dependent, increasing with higher pH.[3] Due to its short half-life, it is crucial to add PMSF to buffers immediately before use.[8][14]

| pH (at 25°C) | Half-Life | References |

| 7.0 | ~110 minutes | [1][6] |

| 7.5 | ~55-60 minutes | [1][5] |

| 8.0 | ~35 minutes | [1][3][8] |

Experimental Protocols: Integrating PMSF into Your Workflow

PMSF is a standard component of lysis buffers used in a variety of molecular biology techniques to preserve protein integrity.

Preparation of PMSF Stock Solution

Due to its instability in water, PMSF is typically prepared as a concentrated stock solution in an anhydrous organic solvent.[1][8]

Protocol for 200 mM PMSF Stock Solution (200X):

-

Weigh out 34.84 mg of PMSF.[15]

-

Dissolve the PMSF in 1 mL of anhydrous isopropanol, ethanol, or DMSO.[8][15]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, where they are stable for up to 3 months.[15]

General Experimental Workflow for Protein Extraction and Analysis

The following diagram illustrates a typical workflow for protein extraction and subsequent analysis, highlighting the critical step of adding PMSF to the lysis buffer.

Caption: A generalized workflow for protein extraction incorporating PMSF.

Detailed Methodologies for Key Experiments

1. Protein Extraction from Cultured Cells:

-

Objective: To lyse cells and release proteins while preventing their degradation.

-

Methodology:

-

Harvest cultured cells (approximately 10^7) by centrifugation.[16]

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[16]

-

Prepare a suitable lysis buffer, such as RIPA or NP-40 buffer.[6][16]

-

Immediately before use, add PMSF from a stock solution to the lysis buffer to a final concentration of 1 mM.[15][17] Other protease inhibitors can also be included in a cocktail.[16]

-

Resuspend the cell pellet in the complete lysis buffer and incubate on ice for 30 minutes with occasional vortexing.[18]

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.[16][18]

-

Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.[18]

-

Determine the protein concentration using a standard assay such as the BCA or Bradford assay.[19]

-

The protein extract is now ready for downstream applications like Western blotting or immunoprecipitation.

-

2. Immunoprecipitation (IP):

-

Objective: To isolate a specific protein from a complex mixture using a specific antibody.

-

Methodology:

-

Prepare cell lysate as described in the protein extraction protocol, ensuring the lysis buffer contains freshly added PMSF.[16]

-

Pre-clear the lysate by incubating it with protein A/G-coupled agarose or magnetic beads to reduce non-specific binding.[18][20]

-

Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest for 1 hour to overnight at 4°C with gentle rotation.[16]

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[16]

-

Wash the beads several times with cold lysis buffer (containing PMSF) to remove non-specifically bound proteins.[16]

-

Elute the protein of interest from the beads by boiling in SDS-PAGE sample buffer.[16]

-

The eluted sample is now ready for analysis by Western blotting.

-

3. Western Blotting:

-

Objective: To detect a specific protein in a sample following its separation by size.

-

Methodology:

-

Prepare protein samples from cell or tissue lysates that were prepared using a lysis buffer containing PMSF.[19]

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[19]

-

Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein of interest using a chemiluminescent or colorimetric substrate.

-

Safety Precautions

PMSF is a cytotoxic and hazardous chemical that should be handled with appropriate safety measures.[6][8] Always work in a fume hood and wear personal protective equipment, including gloves and safety glasses.[1][6] Avoid using DMSO as a solvent for stock solutions if there is a risk of skin contact, as it can facilitate the absorption of PMSF through the skin.[1]

Conclusion

PMSF remains an indispensable tool for researchers to prevent proteolytic degradation and ensure the fidelity of their experimental results. A thorough understanding of its mechanism of action, stability, and proper handling is essential for its effective and safe use in the laboratory. By following the guidelines and protocols outlined in this technical guide, researchers can confidently employ PMSF to protect their valuable protein samples.

References

- 1. PMSF - Wikipedia [en.wikipedia.org]

- 2. (PMSF), Phenylmethylsulphonyl Fluoride - Delta Microscopies [deltamicroscopies.com]

- 3. goldbio.com [goldbio.com]

- 4. biocompare.com [biocompare.com]

- 5. biofargo.com [biofargo.com]

- 6. lifetechindia.com [lifetechindia.com]

- 7. selleckchem.com [selleckchem.com]

- 8. agscientific.com [agscientific.com]

- 9. Phenylmethylsulfonyl fluoride | 329-98-6 [chemicalbook.com]

- 10. You are being redirected... [bio-world.com]

- 11. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. PMSF? - SDS-PAGE and Western Blotting [protocol-online.org]

- 15. PMSF | Cell Signaling Technology [cellsignal.com]

- 16. usbio.net [usbio.net]

- 17. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. IP Sample Preparation | Proteintech Group [ptglab.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - SG [thermofisher.com]

Phenylmethylsulfonyl Fluoride (PMSF): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethylsulfonyl fluoride (PMSF) is a widely utilized serine protease inhibitor in biochemical and molecular biology research. Its irreversible sulfonylation of the active site serine residue effectively prevents proteolytic degradation of proteins during extraction and purification procedures. This guide provides an in-depth overview of the chemical properties, structure, and applications of PMSF, with a focus on quantitative data, detailed experimental protocols, and visualization of its role in cellular signaling pathways.

Chemical Properties and Structure

Phenylmethylsulfonyl fluoride is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₇FO₂S | [1][2][3][4][5] |

| Molecular Weight | 174.19 g/mol | [1][2][3][4][5][6] |

| CAS Number | 329-98-6 | [3][4][5] |

| Appearance | White to off-white crystalline solid/powder | [1][2][6] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 92-94 °C | [2][4] |

| Boiling Point | 112 °C at 16 mmHg | [6] |

| Density | 0.792 g/cm³ | [2] |

Solubility

PMSF is sparingly soluble in water and is unstable in aqueous solutions due to hydrolysis.[2][4] Stock solutions are typically prepared in anhydrous organic solvents.

| Solvent | Solubility | Reference |

| Anhydrous Ethanol | ~200 mM | [2][4] |

| Anhydrous Methanol | ~200 mM | [2][4] |

| Anhydrous 2-Propanol (Isopropanol) | ~200 mM | [2][4] |

| Dimethyl Sulfoxide (DMSO) | ~250 mg/mL (requires sonication) | [7] |

| Dimethylformamide (DMF) | ~33 mg/mL | [8] |

| Water | Sparingly soluble, unstable | [2][4][8] |

Stability

PMSF is sensitive to moisture and hydrolyzes in aqueous solutions, with its stability being pH-dependent. The half-life of PMSF in aqueous solution at 25°C is approximately 110 minutes at pH 7.0, 55 minutes at pH 7.5, and 35 minutes at pH 8.0.[9][10] Stock solutions in anhydrous isopropanol are stable for at least 9 months at room temperature.[4][9]

Structure and Spectroscopic Data

| Bond | Approximate Bond Length (Å) |

| C-S | 1.83 |

| S=O | 1.42 - 1.54 |

| S-F | 1.53 - 1.60 |

Infrared (IR) Spectroscopy: The IR spectrum of PMSF shows characteristic absorption bands corresponding to its functional groups. Key peaks include those for S=O stretching (around 1380 and 1180 cm⁻¹), S-F stretching (around 700-800 cm⁻¹), and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum of PMSF shows a molecular ion peak (M+) at m/z 174.[11] Common fragmentation patterns involve the loss of the sulfonyl fluoride group or cleavage of the benzyl group. The base peak is often observed at m/z 91, corresponding to the tropylium cation (C₇H₇⁺).[11]

Mechanism of Action

PMSF is an irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin, as well as acetylcholinesterase.[6][8][12] It also inhibits some cysteine proteases, though this inhibition can be reversed by dithiothreitol (DTT).[4] The mechanism of inhibition involves the specific sulfonylation of the hydroxyl group of the serine residue located in the active site of the enzyme.[5][10][12] This covalent modification renders the enzyme permanently inactive.

Role in Signaling Pathways: Inhibition of Granzyme B-Mediated Apoptosis

Serine proteases play crucial roles in various cellular signaling pathways, including apoptosis (programmed cell death). A prominent example is the Granzyme B pathway, which is a key mechanism for cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected or cancerous cells.[10][13][14] Granzyme B, a serine protease, is delivered into the target cell and initiates a caspase cascade, leading to apoptosis.[10][14] As a serine protease inhibitor, PMSF can interfere with this pathway by inhibiting Granzyme B, thereby preventing the downstream activation of caspases and subsequent cell death.

Caption: Inhibition of Granzyme B-mediated apoptosis by PMSF.

Experimental Protocols

PMSF is a crucial component of lysis buffers and protein purification protocols to prevent proteolytic degradation. Due to its short half-life in aqueous solutions, it is imperative to add PMSF to buffers immediately before use.[15][16]

Preparation of a 100 mM PMSF Stock Solution

Materials:

-

Phenylmethylsulfonyl fluoride (PMSF) powder

-

Anhydrous isopropanol (or anhydrous ethanol or DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out 17.4 mg of PMSF powder.[15]

-

Dissolve the PMSF in 1 mL of anhydrous isopropanol to achieve a final concentration of 100 mM.[15]

-

Vortex until the PMSF is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. The stock solution is stable for several months under these conditions.[9]

Cell Lysis for Protein Extraction

This protocol is a general guideline for lysing cultured mammalian cells. Optimization may be required for different cell types.

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold RIPA buffer (or other suitable lysis buffer)

-

100 mM PMSF stock solution

-

Protease inhibitor cocktail (optional, but recommended)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Place the culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Immediately before use, add PMSF to the ice-cold lysis buffer to a final concentration of 1 mM (e.g., add 10 µL of 100 mM PMSF stock to 1 mL of lysis buffer). If using, add the protease inhibitor cocktail according to the manufacturer's instructions.

-

Add the complete lysis buffer to the cells (e.g., 500 µL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

-

Determine the protein concentration using a suitable assay (e.g., BCA or Bradford assay).

-

The lysate is now ready for downstream applications or can be stored at -80°C.

Caption: General workflow for cell lysis using PMSF.

Immunoprecipitation (IP)

This protocol outlines the basic steps for immunoprecipitation following cell lysis.

Materials:

-

Cell lysate (prepared as in 4.2)

-

Primary antibody specific to the protein of interest

-

Protein A/G agarose or magnetic beads

-

IP wash buffer

-

Elution buffer

-

Microcentrifuge tubes

Procedure:

-

Pre-clear the cell lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

-

Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.

-

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold IP wash buffer. Each wash should be followed by centrifugation to pellet the beads.

-

After the final wash, remove all supernatant.

-

Elute the protein from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer for analysis by Western blotting.

Safety and Handling

PMSF is a toxic and corrosive compound that should be handled with appropriate safety precautions.[17][18]

-

Handling: Always handle PMSF in a chemical fume hood.[15][17] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[17] Avoid inhalation of the powder and contact with skin and eyes.[17]

-

Storage: Store PMSF in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[2][19]

-

Disposal: PMSF waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[17][20] Aqueous solutions of PMSF can be inactivated by making them alkaline (pH > 8.6) and allowing them to stand for several hours at room temperature before disposal.[10][21]

Conclusion

Phenylmethylsulfonyl fluoride remains an indispensable tool in the researcher's arsenal for preserving protein integrity during experimental procedures. Its well-characterized chemical properties and mechanism of action make it a reliable choice for inhibiting serine protease activity. By understanding its stability limitations and adhering to proper handling and experimental protocols, scientists can effectively utilize PMSF to obtain high-quality protein samples for a wide range of downstream applications, from structural studies to the elucidation of complex cellular signaling pathways.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Serine proteases mediate apoptosis-like cell death and phagocytosis under caspase-inhibiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. The emerging role of serine proteases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 14. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Sequential activation of caspases and serine proteases (serpases) during apoptosis. [vivo.weill.cornell.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. fulir.irb.hr [fulir.irb.hr]

An In-Depth Technical Guide to the Irreversible Inhibition of Serine Proteases by Phenylmethylsulfonyl Fluoride (PMSF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethylsulfonyl fluoride (PMSF) is a widely utilized and extensively studied irreversible inhibitor of serine proteases. Its application is crucial in various biochemical and molecular biology protocols to prevent the degradation of proteins of interest by endogenous proteases. This technical guide provides a comprehensive overview of the core principles underlying the irreversible inhibition of serine proteases by PMSF, including the mechanism of action, kinetic parameters, detailed experimental protocols, and structural insights.

The Core Mechanism: Covalent Inactivation of the Catalytic Serine

Serine proteases are a large family of enzymes characterized by a highly reactive serine residue within their active site. This reactivity is a consequence of the catalytic triad, a spatially conserved arrangement of three amino acid residues: Aspartate (Asp), Histidine (His), and Serine (Ser). The interplay between these residues facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of a peptide bond, leading to its cleavage.

PMSF acts as an irreversible inhibitor by covalently modifying this essential active site serine. The mechanism can be summarized in the following key steps:

-

Non-covalent Binding: PMSF initially binds to the active site of the serine protease, forming a transient, non-covalent enzyme-inhibitor complex (E-I).

-

Nucleophilic Attack: The hyper-reactive serine hydroxyl group, activated by the adjacent histidine of the catalytic triad, performs a nucleophilic attack on the sulfur atom of the sulfonyl fluoride group of PMSF.

-

Covalent Bond Formation: This attack leads to the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct (E-I'). This process is known as sulfonylation.

-

Irreversible Inactivation: The formation of this covalent bond permanently blocks the active site serine, rendering the enzyme catalytically inactive. The inhibition is considered irreversible because the sulfonyl-enzyme complex is extremely stable and does not readily dissociate.

Below is a diagram illustrating the mechanism of irreversible inhibition of a serine protease by PMSF.

Caption: Mechanism of serine protease inhibition by PMSF.

Quantitative Analysis of PMSF Inhibition

The potency of an irreversible inhibitor like PMSF is characterized by its kinetic parameters, primarily the inhibition constant (Ki) and the maximal rate of inactivation (kinact). Ki represents the initial binding affinity of the inhibitor to the enzyme, while kinact reflects the rate of covalent bond formation. The overall efficiency of the inhibitor is often expressed as the second-order rate constant (kinact/Ki).

| Enzyme | Organism/Source | Second-Order Rate Constant (kapp or kinact/Ki) (M-1s-1) | pH | Temperature (°C) |

| Trypsin | Bovine Pancreas | ~1.8 x 102 | 7.0 | 25 |

| α-Chymotrypsin | Bovine Pancreas | ~3.3 x 103 | 7.0 | 25 |

| Elastase | Porcine Pancreas | ~1.0 x 102 | 8.0 | 25 |

Note: The values presented are approximations derived from various literature sources and should be used as a general guide. Experimental determination under specific assay conditions is recommended for precise characterization.

Detailed Experimental Protocols

General Serine Protease Activity Assay (Using a Chromogenic Substrate)

This protocol describes a general method to measure the activity of a serine protease, such as trypsin, using a chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). The cleavage of BAPNA by the protease releases p-nitroaniline, which can be quantified spectrophotometrically at 410 nm.

Materials:

-

Serine Protease (e.g., Trypsin)

-

Chromogenic Substrate (e.g., BAPNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

-

Stop Solution (e.g., 30% acetic acid)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl to maintain stability for trypsin).

-

Prepare a stock solution of the chromogenic substrate (e.g., 40 mM BAPNA in DMSO).

-

Set up the reaction mixture: In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the enzyme solution to the desired final concentration.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the chromogenic substrate to the reaction mixture.

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the released p-nitroaniline at 410 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the amount of p-nitroaniline produced over time, using its molar extinction coefficient.

Determination of kinact and Ki for PMSF Inhibition

This protocol outlines the determination of the kinetic parameters for the irreversible inhibition of a serine protease by PMSF. The method involves measuring the residual enzyme activity at different time points after incubation with various concentrations of the inhibitor.

Materials:

-

Serine Protease

-

PMSF

-

Chromogenic Substrate and Assay Reagents (from Protocol 3.1)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

-

Prepare a stock solution of PMSF (e.g., 100 mM in anhydrous isopropanol or ethanol).

-

Set up a series of incubation mixtures, each containing the serine protease at a fixed concentration in the incubation buffer.

-

Add different concentrations of PMSF to each incubation mixture. Include a control with no PMSF.

-

Incubate the mixtures at a constant temperature (e.g., 25°C).

-

At various time intervals, withdraw an aliquot from each incubation mixture and immediately dilute it into the activity assay mixture (from Protocol 3.1) containing the chromogenic substrate. This dilution should be sufficient to stop the inactivation process by significantly lowering the PMSF concentration.

-

Measure the residual enzyme activity for each time point and PMSF concentration as described in Protocol 3.1.

-

Plot the natural logarithm of the percentage of remaining activity versus time for each PMSF concentration. The slope of each line will give the apparent first-order rate constant of inactivation (kobs).

-

Plot kobs versus the PMSF concentration. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (Ki + [I]) From this plot, kinact (the maximal rate of inactivation at saturating inhibitor concentration) and Ki (the inhibitor concentration at which the inactivation rate is half of kinact) can be determined.

The following diagram illustrates the general experimental workflow for determining the kinetic parameters of an irreversible inhibitor.

Caption: Experimental workflow for kinetic analysis of irreversible inhibition.

Structural Visualization of the Inhibited Enzyme

X-ray crystallography is a powerful technique to visualize the covalent adduct formed between PMSF and the active site serine of a protease. This provides direct structural evidence for the mechanism of inhibition.

General Protocol for Crystallization of a PMSF-Inhibited Serine Protease

-

Enzyme Purification: Purify the target serine protease to a high degree of homogeneity (>95%).

-

Inhibition: Incubate the purified enzyme with a molar excess of PMSF (e.g., 5-10 fold) for a sufficient time to ensure complete inactivation. This can be confirmed by an activity assay.

-

Removal of Excess Inhibitor: Remove the unreacted PMSF and the displaced fluoride ions by dialysis or size-exclusion chromatography.

-

Concentration: Concentrate the inhibited enzyme to a suitable concentration for crystallization (typically 5-20 mg/mL).

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-diffracting crystals.

-

X-ray Diffraction and Structure Determination: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure of the PMSF-enzyme complex.

Conclusion

Phenylmethylsulfonyl fluoride remains an indispensable tool in the study of serine proteases and for the protection of proteins during purification. Its mechanism of irreversible inhibition through the sulfonylation of the active site serine is well-established. Understanding the kinetics of this inhibition and the experimental protocols to characterize it is essential for researchers in biochemistry, molecular biology, and drug development. The ability to structurally visualize the covalent enzyme-inhibitor complex further solidifies our understanding of this fundamental biochemical interaction. This guide provides a foundational resource for the effective use and in-depth understanding of PMSF as a potent and irreversible inhibitor of serine proteases.

Solubility of Phenylmethylsulfonyl Fluoride (PMSF) in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Phenylmethylsulfonyl Fluoride (PMSF), a widely used serine protease inhibitor, in common laboratory solvents. Understanding the solubility characteristics of PMSF is critical for its effective use in protein extraction and purification protocols, ensuring the preservation of protein integrity. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of PMSF in various organic solvents is essential for preparing stable stock solutions. PMSF is notably unstable in aqueous solutions, with its half-life significantly decreasing as the pH increases.[1][2][3] Therefore, it is standard practice to prepare concentrated stock solutions in anhydrous organic solvents. The following table summarizes the reported solubility of PMSF in ethanol, isopropanol, and other common laboratory solvents.

| Solvent | Reported Solubility | Molar Concentration (mM) | Temperature | Source(s) |

| Ethanol (anhydrous) | Soluble to 100 mM, 200 mM | 100, 200 | Room Temperature | [1][4][5] |

| >10 mg/mL | >57.4 | Not Specified | ||

| 35 mg/mL | ~200.9 | Not Specified | [6] | |

| Isopropanol (anhydrous) | Soluble to >10 mg/mL | >57.4 | 15-25°C | |

| 200 mM | 200 | Room Temperature | [1][4][5] | |

| 35 mg/mL | ~200.9 | Not Specified | [5] | |

| Methanol (anhydrous) | 200 mM | 200 | Room Temperature | [1][4][5] |

| >10 mg/mL | >57.4 | Not Specified | ||

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | 100 | Not Specified | [5] |

| 35 mg/mL | ~200.9 | Not Specified | [6] | |

| Water | Insoluble/Unstable | - | - | [1][4][5][6][7] |

Note: The molecular weight of PMSF is 174.19 g/mol . Room temperature is generally considered to be 20-25°C.

Stock solutions of PMSF in anhydrous isopropanol have been reported to be stable for at least 9 months at 15 to 25°C.[5]

Experimental Protocol: Determination of PMSF Solubility using the Shake-Flask Method

The following protocol outlines a reliable method for determining the equilibrium solubility of PMSF in a given solvent, adapted from the widely accepted shake-flask method.[8]

Materials:

-

Phenylmethylsulfonyl Fluoride (PMSF), powder

-

Anhydrous solvent of interest (e.g., ethanol, isopropanol)

-

Sealed glass vials or flasks

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of PMSF powder to a known volume of the anhydrous solvent in a sealed glass vial. The exact amount of excess will depend on the expected solubility but should be sufficient to ensure undissolved solid remains at equilibrium.

-

Place the sealed vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved PMSF is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vial at a moderate speed (e.g., 5000 x g) for 15-20 minutes.

-

Carefully withdraw the clear supernatant using a pipette. For further clarification and to remove any remaining particulates, filter the supernatant through a chemically inert syringe filter (e.g., PTFE) into a clean vial.[8]

-

-

Quantification of Solute:

-

Using HPLC:

-

Prepare a series of standard solutions of PMSF of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration from the calibration curve, accounting for the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of PMSF in the chosen solvent.

-

Prepare a series of standard solutions of PMSF of known concentrations and measure their absorbance at the λmax to generate a calibration curve (Beer-Lambert plot).

-

Dilute the filtered saturated solution to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve, remembering to account for the dilution.

-

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL) and molarity (mol/L) at the specified temperature.

-

Logical Workflow for Assessing PMSF Solubility

The following diagram illustrates the decision-making process and experimental workflow for determining the solubility of PMSF in a laboratory setting.

Caption: Workflow for determining PMSF solubility and preparing stock solutions.

References

- 1. agscientific.com [agscientific.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PMSF - Wikipedia [en.wikipedia.org]

- 4. You are being redirected... [bio-world.com]

- 5. Phenylmethanesulfonyl fluoride ≥98.5 (GC) PMSF [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. fishersci.fr [fishersci.fr]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Protease Inhibition: Key Differences Between PMSF and Other Inhibitors

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug development, the preservation of protein integrity is paramount. Endogenous proteases, released during cell lysis, pose a significant threat to the stability and function of proteins of interest. This guide provides an in-depth technical comparison of Phenylmethylsulfonyl Fluoride (PMSF), a widely used serine protease inhibitor, with other classes of protease inhibitors. We will delve into their mechanisms of action, specificity, and practical applications, providing researchers with the knowledge to make informed decisions for their experimental needs.

Section 1: Understanding the Landscape of Protease Inhibition

Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. They are classified into several major families based on the catalytic residue at their active site. Consequently, protease inhibitors are designed to target these specific catalytic mechanisms.

Major Classes of Proteases and Their Inhibitors

There are four main classes of proteases that are of primary concern during protein extraction:

-

Serine Proteases: These enzymes, which include trypsin, chymotrypsin, and thrombin, utilize a serine residue in their active site for catalysis.[1] They are involved in a wide array of physiological processes, from digestion to blood clotting and cell signaling.[2]

-

Cysteine Proteases: This class, which includes papain, calpains, and caspases, employs a cysteine residue for proteolytic activity.

-

Aspartic Proteases: Pepsin and renin are key examples of this class, which use an aspartic acid residue to effect peptide bond hydrolysis.[1]

-

Metalloproteases: These proteases, such as thermolysin and carboxypeptidase A, require a divalent metal ion, typically zinc, for their catalytic function.[1]

The diverse nature of these proteases necessitates a variety of inhibitors with distinct mechanisms of action. These can be broadly categorized as either irreversible, forming a permanent covalent bond with the protease, or reversible, binding non-covalently to the enzyme.[3][4]

Section 2: PMSF - The Workhorse Serine Protease Inhibitor

Phenylmethylsulfonyl Fluoride (PMSF) is an irreversible inhibitor that targets the active site serine residue of serine proteases.[2][5][6] It also exhibits inhibitory activity against some cysteine proteases like papain.[7][8]

Mechanism of Action

PMSF acts by sulfonylation of the hydroxyl group of the serine residue within the active site of the protease.[5][6][9] This covalent modification is essentially irreversible and renders the enzyme inactive.[2]

Caption: Mechanism of irreversible inhibition of a serine protease by PMSF.

Key Characteristics of PMSF

While widely used, PMSF has several distinct characteristics that researchers must consider:

-

Specificity: Primarily targets serine proteases and some cysteine proteases.[7][8][10] It is not effective against aspartic or metalloproteases.[11]

-

Instability in Aqueous Solutions: PMSF has a short half-life in aqueous buffers, which is further reduced at higher pH.[5][8][12][13] For instance, at pH 8, its half-life is approximately 35 minutes at 25°C.[12][13] This necessitates the fresh addition of PMSF to buffers immediately before use and at various stages of a lengthy purification protocol.[13]

-

Toxicity: PMSF is a hazardous and cytotoxic chemical that should be handled with appropriate safety precautions, including the use of a fume hood and personal protective equipment.[2][13][14]

-

Solubility: It has limited solubility in water and is typically prepared as a concentrated stock solution in an anhydrous organic solvent such as ethanol, methanol, or isopropanol.[2][12][13]

Section 3: A Comparative Overview of Other Protease Inhibitors

To achieve broad-spectrum protection against protein degradation, a single inhibitor is often insufficient.[15] For this reason, researchers frequently employ a "cocktail" of inhibitors or select specific inhibitors based on the known or expected proteases in their sample.

Key Differences and Quantitative Comparison

The following table summarizes the key differences between PMSF and other commonly used protease inhibitors.

| Inhibitor | Target Protease Class(es) | Mechanism of Action | Typical Working Concentration | Solubility | Key Characteristics |

| PMSF | Serine, Cysteine | Irreversible (Covalent) | 0.1 - 1 mM[2][12][16] | Organic Solvents[2][12][13] | Unstable in aqueous solutions, toxic.[12][13][14] |

| AEBSF | Serine | Irreversible (Covalent) | 0.1 - 1 mM | Water | Water-stable and less toxic alternative to PMSF.[13][14] |

| Aprotinin | Serine | Reversible (Competitive) | 0.15 µM (1 µg/ml)[8] | Water | A polypeptide, can be expensive for large volumes. |

| Leupeptin | Serine, Cysteine (Thiol) | Reversible (Competitive) | 1 µM (0.5 µg/ml)[8] | Water | Broad-spectrum for serine and cysteine proteases. |

| Pepstatin A | Aspartic | Reversible (Transition-State Analog) | 1 µM (0.7 µg/ml)[8] | Ethanol | Highly specific for aspartic proteases. |

| E-64 | Cysteine | Irreversible (Covalent) | 1-10 µM | Water | Specific for cysteine proteases. |

| EDTA | Metalloprotease | Reversible (Chelation) | 0.75 mM (0.35 mg/ml)[8] | Water (as salt) | Chelates the metal ions required for catalytic activity.[17] |

| Bestatin | Aminopeptidases | Reversible (Competitive) | 1-10 µM | Water | Targets aminopeptidases. |

Protease Inhibitor Cocktails: The Broad-Spectrum Approach

Commercially available protease inhibitor cocktails offer a convenient and effective way to inhibit a wide range of proteases.[1][18][19] These mixtures typically contain a combination of inhibitors targeting serine, cysteine, and aspartic proteases, and often include a separate vial of EDTA to inhibit metalloproteases. The inclusion of EDTA is optional as it can interfere with certain downstream applications, such as immobilized metal affinity chromatography (IMAC) for His-tagged protein purification.

Section 4: Experimental Protocols

The following section provides detailed methodologies for the preparation and use of protease inhibitors.

Preparation of a 100 mM PMSF Stock Solution

Materials:

-

Phenylmethylsulfonyl Fluoride (PMSF) powder (MW: 174.2 g/mol )

-

Anhydrous isopropanol or ethanol

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

-

Work in a certified fume hood.

-

Weigh out 17.4 mg of PMSF powder.[13]

-

In a chemical-resistant tube, add the PMSF powder.

-

Add anhydrous isopropanol or ethanol to a final volume of 1 mL to achieve a 100 mM solution.

-

Vortex until the PMSF is completely dissolved.

-

Store the stock solution in small aliquots at -20°C. The solution is stable for up to 9 months at this temperature.[20]

General Protocol for Cell Lysis with Protease Inhibitors

Materials:

-

Cell pellet

-

Ice-cold lysis buffer (e.g., RIPA, Tris-HCl with detergents)

-

100 mM PMSF stock solution

-

Protease inhibitor cocktail (optional)

-

Ice bucket

-

Refrigerated centrifuge

Procedure:

-

Place the cell pellet on ice.

-

Prepare the required volume of ice-cold lysis buffer.

-

Immediately before use, add PMSF from the 100 mM stock solution to the lysis buffer to a final concentration of 1 mM (a 1:100 dilution).

-

If using a protease inhibitor cocktail, add it to the lysis buffer according to the manufacturer's instructions (typically a 1:100 dilution).

-

Resuspend the cell pellet in the lysis buffer containing the inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube. Proceed with downstream applications immediately or store at -80°C.

Experimental Workflow for Comparing Protease Inhibitor Efficacy

This workflow outlines a method to quantitatively assess the effectiveness of different protease inhibitors or cocktails using a fluorogenic protease activity assay.

Caption: Workflow for comparing the efficacy of different protease inhibitors.

Detailed Protocol for Protease Activity Assay:

-

Prepare a cell lysate as described in section 4.2, but omit the addition of any protease inhibitors.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

Aliquot equal amounts of the lysate into separate microcentrifuge tubes on ice.

-

To the respective tubes, add:

-

Control: An equal volume of the solvent used for the inhibitors (e.g., isopropanol).

-

Inhibitor A: The desired final concentration of the first inhibitor (e.g., 1 mM PMSF).

-

Inhibitor B: The desired final concentration of the second inhibitor or cocktail.

-

-

Incubate the samples for a predetermined time (e.g., 30-60 minutes) at room temperature to allow the inhibitors to act on the proteases.

-

In a black 96-well microplate, add a standardized amount of protein from each sample to triplicate wells.

-

Prepare a reaction mixture containing a broad-spectrum fluorogenic protease substrate (e.g., FITC-casein) in an appropriate assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., every 5 minutes for 1 hour) at the appropriate excitation and emission wavelengths for the substrate.

-

The rate of increase in fluorescence is proportional to the protease activity. A lower rate of fluorescence increase in the inhibitor-treated samples compared to the control indicates effective protease inhibition.

Section 5: Proteases in Signaling Pathways

Proteases are not merely degradative enzymes; they are also critical regulators of cellular signaling pathways. The inhibition of these proteases can, therefore, have significant effects on cellular processes.

Serine Proteases and Protease-Activated Receptors (PARs)

Certain serine proteases, such as thrombin and trypsin, can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[12][16] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades.[12]

Caption: Serine protease-mediated activation of a Protease-Activated Receptor (PAR).

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major mechanism for the targeted degradation of intracellular proteins, playing a crucial role in the regulation of numerous cellular processes, including the cell cycle and signal transduction.[21][22] This pathway involves the tagging of substrate proteins with a polyubiquitin chain, which targets them for degradation by the 26S proteasome, a large multi-catalytic protease complex.[22]

Caption: Overview of the Ubiquitin-Proteasome Protein Degradation Pathway.

Conclusion

The choice of protease inhibitor is a critical decision in experimental design that directly impacts the quality and reliability of results. PMSF remains a cost-effective and widely used inhibitor for serine proteases, but its instability and toxicity necessitate careful handling and consideration of alternatives like AEBSF. For comprehensive protection, especially when the proteolytic landscape of a sample is unknown, the use of a well-formulated protease inhibitor cocktail is highly recommended. By understanding the specific characteristics and mechanisms of different inhibitors, researchers can effectively safeguard their proteins of interest, paving the way for successful downstream analysis and discovery.

References

- 1. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 9. Caspases Inhibitors and Activators [sigmaaldrich.com]

- 10. What are caspase inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Serine proteases in pericellular proteolysis and signaling [asbmb.org]

- 14. itmedicalteam.pl [itmedicalteam.pl]

- 15. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 22. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

Specificity of PMSF for the Active Site Serine Residue in Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethylsulfonyl fluoride (PMSF) is a widely utilized serine protease inhibitor in biochemical research. Its efficacy stems from the specific and irreversible sulfonylation of the hyper-reactive serine residue within the active site of these enzymes. This covalent modification leads to the inactivation of the enzyme, preventing proteolytic degradation of proteins of interest during cellular lysis and protein purification procedures. This technical guide provides a comprehensive overview of the specificity of PMSF, detailing its mechanism of action, quantitative inhibition data, experimental protocols for its use, and potential off-target effects. Furthermore, we present visual representations of the underlying biochemical processes and experimental workflows to facilitate a deeper understanding of PMSF's application in research and drug development.

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1] Their catalytic activity is dependent on a highly conserved catalytic triad in their active site, most commonly composed of serine (Ser), histidine (His), and aspartate (Asp) residues.[2] The serine residue acts as the primary nucleophile in the hydrolysis of peptide bonds. The specific environment of the active site renders this particular serine residue hyper-reactive compared to other serine residues within the protein.[3]

Phenylmethylsulfonyl fluoride (PMSF) is a sulfonyl fluoride-containing compound that acts as an irreversible inhibitor of serine proteases.[1] It is frequently employed in research settings to prevent the degradation of proteins by endogenous proteases upon cell lysis.[3] The specificity of PMSF for the active site serine is a cornerstone of its utility as a research tool. This guide will delve into the molecular basis of this specificity and provide practical information for its effective use.

Mechanism of Action: Specificity for the Active Site Serine

The high degree of specificity of PMSF for the active site serine residue is a direct consequence of the unique chemical environment created by the catalytic triad.[3] The histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of the active site serine. This process is facilitated by the aspartate residue, which electrostatically stabilizes the resulting positively charged histidine. The deprotonation of the serine hydroxyl group generates a highly nucleophilic alkoxide ion.[2]

This highly reactive alkoxide ion readily attacks the electrophilic sulfur atom of the sulfonyl fluoride group of PMSF. This nucleophilic attack results in the formation of a stable, covalent sulfonyl-enzyme bond and the displacement of the fluoride ion.[1] This irreversible modification of the active site serine renders the enzyme catalytically inactive.

It is crucial to note that PMSF does not react with other serine residues on the surface of the protein. These other serines are not part of a catalytic triad and therefore lack the enhanced nucleophilicity required for the reaction with the sulfonyl fluoride group to occur at a significant rate under typical experimental conditions.[3]

Quantitative Inhibition Data

The efficacy of an inhibitor is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For irreversible inhibitors like PMSF, the kinetic parameters often reported are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI).[4] However, IC50 values are also commonly reported in the literature. It is important to note that the IC50 value for an irreversible inhibitor is time-dependent.

The following tables summarize available quantitative data for the inhibition of various enzymes by PMSF.

Table 1: Inhibition of Serine Proteases by PMSF

| Enzyme | Organism/Source | Inhibition Parameter | Value | Reference(s) |

| Chymotrypsin | Bovine Pancreas | Effective Concentration | 0.1 - 1 mM | [3][5] |

| Trypsin | Bovine Pancreas | Effective Concentration | 0.1 - 1 mM | [3][5] |

| Thrombin | Human | Effective Concentration | 0.1 - 1 mM | [3][5] |

| Papain (a cysteine protease) | Papaya Latex | Effective Concentration | 0.1 - 1 mM | [1] |

| Neutrophil Elastase | Human Neutrophils | IC50 | ~200 µM | [6] |

Table 2: Off-Target Inhibition by PMSF

| Enzyme | Organism/Source | Inhibition Parameter | Value/Observation | Reference(s) |

| Acetylcholinesterase (AChE) | Brain and Muscle | % Inhibition (in vivo) | 41-71% reduction | [7] |

| Acetylcholinesterase (AChE) | Torpedo californica | Inactivation | Does not react measurably | [8] |

| Carboxylesterases (CES) | Human Liver | IC50 | ~500 µM | [6] |

| Cysteine Proteases | General | Inhibition | Reversible by reduced thiols | [5] |

Experimental Protocols

Preparation of PMSF Stock Solution

PMSF has limited solubility and is unstable in aqueous solutions, with a half-life of approximately 35 minutes at pH 8.0.[9] Therefore, it is crucial to prepare fresh stock solutions and add PMSF to aqueous buffers immediately before use.

-

Materials:

-

Phenylmethylsulfonyl fluoride (PMSF) powder

-

Anhydrous isopropanol, ethanol, or DMSO

-

Microcentrifuge tubes

-

-

Procedure:

-

Weigh out the desired amount of PMSF in a fume hood, as it is a toxic compound.[3]

-

Dissolve the PMSF in an appropriate volume of anhydrous solvent to achieve a stock concentration of 100-200 mM. For example, to make a 100 mM stock solution, dissolve 17.4 mg of PMSF in 1 mL of isopropanol.[9]

-

Vortex until the PMSF is completely dissolved.

-

Aliquot the stock solution into smaller volumes and store at -20°C. The stock solution is stable for several months when stored under these conditions.[9]

-

Use of PMSF in Cell Lysis for Protein Extraction

This protocol provides a general guideline for using PMSF during the preparation of cell lysates for subsequent analysis, such as Western blotting.

-

Materials:

-

Cell culture or tissue sample

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer)

-

PMSF stock solution (100 mM)

-

Protease inhibitor cocktail (optional)

-

Microcentrifuge tubes

-

Cell scraper (for adherent cells)

-

-

Procedure:

-

Place the cell culture dish or tissue sample on ice.

-

Wash the cells or tissue with ice-cold PBS to remove any residual media.

-

Prepare the lysis buffer. Immediately before use, add PMSF from the stock solution to the lysis buffer to a final concentration of 1 mM. If using a 100 mM stock, this would be a 1:100 dilution.

-

For adherent cells, add the lysis buffer to the plate and scrape the cells. For suspension cells or tissue, resuspend the cell pellet or homogenized tissue in the lysis buffer.

-

Incubate the lysate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the lysate using a suitable assay (e.g., BCA or Bradford assay).

-

The lysate is now ready for downstream applications. For long-term storage, aliquot the lysate and store at -80°C.

-

Determination of Kinetic Parameters for Irreversible Inhibition (kinact and KI)

This protocol outlines a method to determine the kinetic parameters for an irreversible inhibitor like PMSF.[4][10]

-

Materials:

-

Purified serine protease

-

Substrate for the protease (preferably a chromogenic or fluorogenic substrate)

-

PMSF stock solution

-

Assay buffer

-

Microplate reader

-

-

Procedure:

-

Enzyme and Substrate Optimization: Determine the optimal concentration of the enzyme and the Km of the substrate under the desired assay conditions.

-

Time-dependent Inhibition Assay:

-

Prepare a series of dilutions of PMSF in the assay buffer.

-

In a microplate, add the enzyme to each well.

-

Add the different concentrations of PMSF to the wells containing the enzyme and start a timer. Include a control with no inhibitor.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), add the substrate to initiate the reaction.

-

Monitor the rate of product formation using the microplate reader.

-

-

Data Analysis:

-

For each PMSF concentration, plot the natural log of the residual enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed inactivation rate constant (kobs).

-

Plot the kobs values against the corresponding PMSF concentrations.

-

Fit the data to the following equation for irreversible inhibition: kobs = kinact * [I] / (KI + [I]) where:

-

kobs is the observed inactivation rate constant

-

kinact is the maximal rate of inactivation

-

[I] is the inhibitor concentration

-

KI is the inhibitor concentration at which the inactivation rate is half of kinact

-

-

Non-linear regression analysis of this plot will yield the values for kinact and KI.

-

-

Off-Target Effects and Considerations

While PMSF is highly specific for the activated serine in the catalytic triad of serine proteases, it is not entirely without off-target effects. Researchers should be aware of these potential interactions to ensure accurate interpretation of their experimental results.

-

Cysteine Proteases: PMSF has been shown to inhibit some cysteine proteases, such as papain.[1] However, this inhibition is typically reversible by the addition of reducing agents like dithiothreitol (DTT).

-

Acetylcholinesterase (AChE): PMSF can inhibit acetylcholinesterase, a serine hydrolase that does not follow the classical catalytic triad structure. The extent of inhibition can vary between species and isoforms of the enzyme.[8]

-

Carboxylesterases (CES): These enzymes are also known to be inhibited by PMSF.[11]

-

Toxicity: PMSF is a toxic and hazardous compound and should be handled with appropriate safety precautions, including the use of a fume hood and personal protective equipment.[3]

Application in Studying Signaling Pathways: The Granzyme B Apoptosis Pathway

Serine proteases play critical roles in various signaling pathways, and PMSF can be a valuable tool to investigate their function. A prominent example is the role of Granzyme B in inducing apoptosis (programmed cell death). Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells to eliminate target cells, such as virus-infected or tumor cells.[12][13]

Granzyme B can initiate apoptosis through multiple mechanisms, including the direct cleavage and activation of effector caspases (like caspase-3) and the cleavage of the pro-apoptotic protein Bid.[12] Cleaved Bid (tBid) translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the intrinsic apoptotic pathway. By using PMSF to inhibit Granzyme B activity, researchers can dissect the specific contributions of this protease to the overall apoptotic process.

Conclusion

PMSF remains an indispensable tool in the arsenal of biochemists and cell biologists. Its specificity for the hyper-reactive serine residue in the active site of serine proteases allows for the effective preservation of proteins during experimental procedures. However, a thorough understanding of its mechanism, potential off-target effects, and proper handling is essential for its judicious use and the accurate interpretation of experimental data. The quantitative data and detailed protocols provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize PMSF in their studies of enzymatic function and cellular signaling pathways.

References

- 1. agscientific.com [agscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. PMSF - Wikipedia [en.wikipedia.org]

- 4. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biofargo.com [biofargo.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylmethylsulfonyl fluoride inhibitory effects on acetylcholinesterase of brain and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agscientific.com [agscientific.com]

- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Initiation of apoptosis by granzyme B requires direct cleavage of bid, but not direct granzyme B-mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Granule-mediated Killing: Pathways for Granzyme B–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of 100mM PMSF Stock Solution in Isopropanol: An Application Note and Protocol

Introduction

Phenylmethylsulfonyl fluoride (PMSF) is a widely used serine protease inhibitor in biomedical and life science research. It deactivates serine proteases, such as trypsin, chymotrypsin, and thrombin, by irreversibly sulfonating the hydroxyl group of the active site serine residue.[1] Due to its inherent instability in aqueous solutions, PMSF is typically prepared as a concentrated stock solution in an anhydrous organic solvent, which is then added to aqueous buffers immediately before use.[2][3] This document provides a detailed protocol for the preparation of a 100mM PMSF stock solution in isopropanol, a common and effective solvent for this purpose.

Audience: This protocol is intended for researchers, scientists, and drug development professionals who utilize PMSF for inhibiting protease activity in their experimental workflows.

Materials and Reagents

| Material/Reagent | Specifications |

| Phenylmethylsulfonyl fluoride (PMSF) | Molecular Weight: 174.19 g/mol , ≥98% purity[4][5][6] |

| Isopropanol (2-Propanol) | Anhydrous, ≥99.5% purity |

| Chemical Fume Hood | --- |

| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves |

| Analytical Balance | --- |

| 50 mL Conical Tube (or appropriate size) | Sterile |

| Pipettes and Sterile Pipette Tips | --- |

| Vortex Mixer | --- |

Safety Precautions